molecular formula C20H32N2O B5875175 1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine

1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine

Cat. No. B5875175
M. Wt: 316.5 g/mol
InChI Key: QAGDSFZSOFYZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine has been shown to produce a range of effects in animal models, including increased locomotor activity, hyperthermia, and altered social behavior. These effects are thought to be mediated by the drug's actions on the dopaminergic, noradrenergic, and serotonergic systems in the brain.

Advantages and Limitations for Lab Experiments

1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine has several advantages as a research tool, including its potency, selectivity, and rapid onset of action. However, it also has several limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine, including studies on its long-term effects on the brain and behavior, its potential as a treatment for certain psychiatric disorders, and its use as a tool for studying the neurobiology of addiction.
In conclusion, while 1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine has gained notoriety as a recreational drug, it also has significant potential as a scientific research tool. Its unique chemical properties and mechanism of action make it a valuable tool for studying the effects of stimulants on the brain and behavior, and there are several potential future directions for research on this compound.

Synthesis Methods

1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine can be synthesized through a multi-step process using readily available starting materials. The synthesis typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 1,2-dimethylpiperazine, followed by a series of chemical transformations to yield 1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine.

Scientific Research Applications

1'-(4-methoxy-2,5-dimethylbenzyl)-1,4'-bipiperidine has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. Its unique chemical structure and mechanism of action make it a valuable tool for studying the effects of stimulants on the brain and behavior.

properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-16-14-20(23-3)17(2)13-18(16)15-21-11-7-19(8-12-21)22-9-5-4-6-10-22/h13-14,19H,4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGDSFZSOFYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.